AGN 192836 -

AGN 192836

Catalog Number: EVT-8201356
CAS Number:
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AGN 192836 is primarily sourced from pharmaceutical research focusing on adrenergic receptor modulation. It is classified under adrenergic agonists, specifically targeting the alpha-2 adrenergic receptors, which play crucial roles in various physiological processes, including vasodilation, sedation, and analgesia. The compound exhibits high selectivity for the alpha-2A subtype compared to other adrenergic receptors, making it a valuable candidate for further pharmacological studies and potential clinical applications .

Synthesis Analysis

The synthesis of AGN 192836 involves several steps that leverage established organic chemistry techniques. While specific proprietary methods may not be publicly disclosed, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain functional groups amenable to modification.
  2. Reactions: Key reactions may include:
    • Alkylation: Introducing alkyl groups to enhance receptor affinity.
    • Amidation: Forming amide bonds to stabilize the molecular structure.
    • Cyclization: Creating cyclic structures that contribute to receptor specificity.
  3. Purification: Post-synthesis, purification techniques such as chromatography are employed to isolate AGN 192836 from by-products and unreacted materials.
  4. Characterization: The final product undergoes characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
Molecular Structure Analysis

The molecular structure of AGN 192836 can be described in terms of its functional groups and stereochemistry. The compound features:

  • Core Structure: A complex arrangement that includes aromatic rings, nitrogen-containing heterocycles, and various substituents that enhance its pharmacological properties.
  • Stereochemistry: Specific stereochemical configurations are critical for its binding affinity to alpha-2 adrenergic receptors. The presence of chiral centers necessitates careful synthesis to ensure the desired enantiomer is produced.

Structural Data

  • Molecular Formula: C_{20}H_{24}ClN_{3}O_{3}
  • Molecular Weight: Approximately 393.87 g/mol
  • Key Functional Groups: Aromatic rings, amine groups, ether linkages.

This structural complexity contributes to AGN 192836's selectivity and potency as a receptor agonist .

Chemical Reactions Analysis

AGN 192836 participates in various chemical reactions relevant to its pharmacological activity:

Mechanism of Action

The mechanism of action of AGN 192836 primarily involves its interaction with alpha-2 adrenergic receptors located in the central nervous system and peripheral tissues:

  1. Receptor Activation: Upon binding, AGN 192836 activates the alpha-2A receptor, leading to a decrease in neurotransmitter release (such as norepinephrine) through negative feedback mechanisms.
  2. Physiological Effects:
    • Sedation: Activation of these receptors can induce sedative effects, making it useful in anesthetic protocols.
    • Analgesia: The compound may also provide analgesic effects by modulating pain pathways.
  3. Signal Transduction: The binding initiates a cascade involving G-proteins that inhibit adenylate cyclase activity, reducing cyclic adenosine monophosphate levels and subsequently decreasing neuronal excitability .
Physical and Chemical Properties Analysis

The physical and chemical properties of AGN 192836 contribute significantly to its functionality:

These properties are critical for dosage form design and determining suitable administration routes .

Applications

AGN 192836 holds potential applications in various scientific fields:

  1. Pharmacology: As a selective alpha-2 adrenergic agonist, it can be utilized in research focused on cardiovascular diseases, anxiety disorders, and pain management.
  2. Drug Development: Its profile makes it a candidate for developing new therapeutic agents targeting similar pathways while minimizing side effects associated with less selective compounds.
  3. Research Tool: Used in laboratory settings to elucidate mechanisms involving adrenergic signaling pathways and their physiological implications.
Historical Development & Theoretical Foundations

Discovery Timeline of AGN 192836 in Receptor Modulation Research

AGN 192836 (CAS 171102-29-7) emerged in the early 1990s as part of a concerted effort to develop subtype-selective adrenergic receptor ligands. Its synthesis marked a significant milestone in targeting α2 adrenergic receptor subtypes with high precision. Pharmacological characterization revealed exceptional potency and selectivity: EC50 values of 8.7 nM for α2A, 41 nM for α2B, and 6.6 nM for α2C receptors [4] [9]. This specificity distinguished it from non-selective predecessors like clonidine and positioned it as a critical tool for dissecting subtype-specific adrenergic signaling pathways. The compound’s design aligned with emerging trends in receptor crystallography, leveraging structural insights to optimize binding affinity. Its characterization during this period contributed to foundational knowledge about adrenergic receptor topology and ligand-receptor compatibility [9].

Table 1: Receptor Selectivity Profile of AGN 192836

Receptor SubtypeEC50 (nM)Relative Selectivity
α2A8.7High
α2B41Moderate
α2C6.6High

Evolutionary Context of Multimeric Agent Design in Pharmacochemistry

The development of AGN 192836 occurred alongside a paradigm shift in receptor pharmacology—from monomere-centric drug design toward multimeric receptor frameworks. Traditional agents like propranolol (β-adrenergic antagonist) or isoproterenol (β-adrenergic agonist) targeted single receptor units with limited subtype discrimination. AGN 192836 exemplified the "second wave" of agents prioritizing functional selectivity within receptor families [1]. This evolution was theoretically anchored in growing evidence that G-protein-coupled receptors (GPCRs) form heterodimers with distinct pharmacological properties. Research indicated that allosteric interactions between protomers in dimers could modulate signal transduction, creating opportunities for tissue-specific effects [1] [8].

AGN 192836’s selectivity profile aligned with this multimeric perspective. Its differential affinity across α2 subtypes suggested potential to exploit heterodimer configurations (e.g., α2A2C complexes), though direct evidence remained inferential. The compound’s design reflected pharmacochemistry’s broader transition toward agents capable of distinguishing between topographically similar binding sites—a necessity for targeting physiologically relevant receptor mosaics [1] [7].

Table 2: Contrasting AGN 192836 with Earlier Adrenergic Agents

Design FeatureTraditional AgentsAGN 192836
Target SpecificityPan-receptor inhibition/activationSubtype-selective agonism
Structural BasisOrthosteric site occupancyOrthosteric optimization
Multimer RelevanceLimited considerationImplicit exploitation
Theoretical DriverOccupancy theoryFunctional selectivity

Key Academic Debates on AGN 192836’s Mechanistic Classification

AGN 192836’s classification has sparked nuanced academic discourse, primarily concerning its precise mode of action within dimeric receptor systems:

  • Orthosteric Agonism vs. Allosteric Modulation: While AGN 192836 binds the orthosteric site of α2 receptors, its functional outcomes in heterodimeric contexts remain contested. Some researchers posit that its effects in tissues expressing multiple subtypes may involve indirect modulation of protomer-protomer interactions—a hallmark of allosteric behavior [1]. This perspective challenges classical binary classifications and suggests hybrid mechanisms [6].

  • Functional Selectivity Interpretation: Debate persists on whether AGN 192836’s subtype selectivity arises purely from structural complementarity or is amplified by tissue-specific receptor dimerization. Critics argue that its EC50 values derived from homomeric systems may not reflect activity in native heteromeric complexes [1] [8].

  • Taxonomic Challenges: The compound’s pharmacology intersects with broader controversies in receptor nomenclature. Classifying it solely as an "agonist" overlooks potential cooperativity effects in multimeric assemblies, where it may enhance or suppress signaling in one protomer while acting as an orthosteric agonist in another [1] [6]. This ambiguity mirrors debates surrounding sigma-1 receptor modulators, where phenytoin’s allosteric effects complicated mechanistic categorization [6].

These debates underscore a larger tension in pharmacochemistry: reconciling reductionist ligand classifications with the emergent complexity of receptor mosaics. AGN 192836 remains a case study in navigating this divide [1] [6] [8].

Properties

Product Name

AGN 192836

IUPAC Name

N-(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C12H13N3O2/c1-8-9(15-12-13-4-5-14-12)2-3-10-11(8)17-7-6-16-10/h2-5H,6-7H2,1H3,(H2,13,14,15)

InChI Key

NDFYRGCPDAFQDG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OCCO2)NC3=NC=CN3

Canonical SMILES

CC1=C(C=CC2=C1OCCO2)NC3=NC=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.